(2-Aminoethyl)trimethylazanium chloride
Description
Overview of the (2-Aminoethyl)trimethylazanium Cation and its Salts in QAC Chemistry
Within the broad family of QACs, the (2-Aminoethyl)trimethylazanium cation is a notable structure. Its chloride salt, (2-Aminoethyl)trimethylazanium chloride, also known by synonyms such as Cholaminchloride hydrochloride and AETMA, is a versatile compound in research settings. chemimpex.compharmacompass.comcymitquimica.com It is recognized for its role as a cationic surfactant and its utility in various scientific applications. chemimpex.com
Table 1: Physicochemical Properties of this compound hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 3399-67-5 | chemimpex.comnih.gov |
| Molecular Formula | C5H16Cl2N2 | chemimpex.comnih.gov |
| Molecular Weight | 175.10 g/mol | chemimpex.comnih.govechemi.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 259 - 261 °C (decomposes) | chemimpex.comsigmaaldrich.com |
| Purity | ≥ 98% | chemimpex.com |
Significance of Quaternary Ammonium (B1175870) Structures in Chemical and Biological Systems
The permanent positive charge and tailored organic substituents of quaternary ammonium structures give them significant roles in both chemical and biological domains.
In chemical systems , QACs are highly effective as phase transfer catalysts. They facilitate reactions between reactants that are soluble in different, immiscible solvents by transporting one reactant across the phase boundary to react with the other. wikipedia.org Their cationic nature also allows them to be used for surface modification in materials science, where they can enhance the adhesion of coatings and films. chemimpex.com
In biological systems , the primary significance of QACs lies in their potent antimicrobial activity. mdpi.comwikipedia.org They are effective against a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses. mdpi.comwikipedia.orgnih.gov The mechanism of action is generally understood to involve the disruption of the cell membrane or viral envelope, leading to cell lysis and death. wikipedia.org Beyond their antimicrobial properties, certain QACs are investigated for their ability to protect biological membranes against oxidation. pan.olsztyn.pl In pharmaceutical research, these structures are incorporated into drug formulations to act as stabilizing agents, thereby improving the solubility and bioavailability of therapeutic compounds. chemimpex.com They can also function as cell-penetrating agents, aiding in the delivery of molecules across cellular membranes. chemimpex.com
Scope and Research Imperatives for this compound in Scholarly Pursuits
The specific compound, this compound, is the focus of various scholarly investigations due to its distinct chemical properties. Its research applications span several scientific disciplines:
Biotechnology : This compound is utilized in the development of cationic liposomes, which serve as non-viral vectors for gene delivery. The positive charge of the quaternary ammonium group facilitates interaction with negatively charged nucleic acids and cell membranes, enhancing transfection efficiency in cellular studies. chemimpex.com
Pharmaceuticals : It is employed as a stabilizing agent in drug formulations. Its ability to improve the solubility and stability of other therapeutic compounds is a key area of research, particularly for drugs with poor aqueous solubility. chemimpex.com
Analytical Chemistry : In this field, it serves as a reagent in chromatographic techniques. Its ionic nature is leveraged to aid in the separation and analysis of biomolecules, contributing to advances in proteomics and metabolomics. chemimpex.com
Organic and Polymer Chemistry : this compound hydrochloride is used as a 'fixed charge' chemical derivatization reagent. This application allows for the structural modification of peptides and polymers, introducing a permanent positive charge to alter their physicochemical properties. sigmaaldrich.com It is also used in the synthesis of novel biocompatible materials. chemimpex.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10256-43-6 |
|---|---|
Molecular Formula |
C5H15ClN2 |
Molecular Weight |
138.64 g/mol |
IUPAC Name |
2-aminoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSZWLDAGOXQHNB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCN.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
General Principles of Quaternization in Aminoalkyl Amine Synthesis
The synthesis of quaternary ammonium (B1175870) salts is most commonly achieved through a process known as quaternization. This reaction, a type of N-alkylation, involves the treatment of a tertiary amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this process, the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. chembam.com
The quaternization process can also begin with primary or secondary amines, or even ammonia (B1221849). quora.com However, these starting materials lead to a stepwise alkylation, producing a mixture of primary, secondary, tertiary amines, and finally the quaternary ammonium salt. physicsandmathstutor.comchemistrystudent.com As the amine becomes more alkylated, it can become a stronger nucleophile, potentially leading to exhaustive alkylation where the quaternary salt is the final product. chembam.comlibretexts.org To achieve a high yield of a specific quaternary ammonium salt, it is often preferable to start with the corresponding tertiary amine and react it with an appropriate alkyl halide. quora.com
Factors influencing the rate and success of quaternization include the nature of the alkylating agent, the structure of the amine, the solvent, and the reaction temperature. Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides.
Targeted Synthesis of (2-Aminoethyl)trimethylazanium Chloride and its Variants
The specific synthesis of this compound can be approached through several strategic pathways, each utilizing common and well-understood organic reactions.
One logical synthetic route involves the sequential amination and methylation of a suitable precursor. A common starting material for this approach is 2-chloroethanol. This precursor can first be reacted with ammonia to introduce the amino group, followed by exhaustive methylation of the nitrogen atom using a methylating agent like methyl iodide to form the trimethylammonium group.
Alternatively, a more direct and controlled approach involves the quaternization of N,N-dimethylethanolamine. This tertiary amine already contains the desired dimethylamino group and the ethyl alcohol backbone. wikipedia.org The final step is the quaternization of the tertiary nitrogen with a methyl halide (e.g., methyl chloride or methyl iodide) to yield the trimethylammonium moiety. The hydroxyl group can then be converted to an amino group through subsequent reactions.
A highly efficient method for synthesizing this compound involves the use of halogenated ethanium precursors. A prime example is the reaction of trimethylamine (B31210) with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine. In this reaction, the trimethylamine acts as the nucleophile, attacking the carbon atom bonded to the halogen. kit.edu The halogen atom is displaced as a halide ion, resulting in the direct formation of the (2-Aminoethyl)trimethylazanium cation.
This method is advantageous as it builds the quaternary ammonium structure in a single, direct step from readily available starting materials. The choice of halogen on the ethane (B1197151) precursor can influence the reaction rate, with bromo- and iodo- derivatives being more reactive than their chloro- counterparts.
| Precursor 1 | Precursor 2 | Product | Reaction Type |
| Trimethylamine | 2-Chloroethylamine | This compound | Nucleophilic Substitution (Quaternization) |
| Trimethylamine | 2-Bromoethylamine | (2-Aminoethyl)trimethylazanium bromide | Nucleophilic Substitution (Quaternization) |
| N,N-Dimethylethanolamine | Methyl Chloride | (2-Hydroxyethyl)trimethylazanium chloride | Nucleophilic Substitution (Quaternization) |
This table outlines common precursor combinations for the synthesis of this compound and related compounds.
The formation of aminoethyl quaternary ammonium salts is fundamentally governed by nucleophilic substitution reactions. libretexts.org The key mechanistic pathway is the SN2 reaction. nih.gov In this mechanism, the rate-determining step involves two species: the nucleophile (the amine) and the electrophile (the alkyl halide). chembam.com
The reaction proceeds with the nucleophilic nitrogen atom attacking the electrophilic carbon atom of the alkyl halide from the backside, relative to the leaving group (the halide). chembam.com This backside attack leads to an inversion of stereochemistry at the carbon center if it is chiral. For the synthesis of this compound from precursors like 2-chloroethylamine and trimethylamine, the reaction is straightforward as there are no chiral centers involved. The lone pair on the trimethylamine's nitrogen atom attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the desired quaternary ammonium salt. chemguide.co.uk The efficiency of this reaction is high due to the strong nucleophilicity of tertiary amines and the good leaving group ability of halides. chembam.com
Advanced Synthetic Techniques and Mechanistic Investigations
While traditional synthetic methods are robust, ongoing research seeks to improve reaction efficiency, yield, and environmental friendliness through advanced techniques.
Ionic liquids (ILs) have emerged as promising alternative solvents and catalysts in organic synthesis, including the preparation of quaternary ammonium salts. acs.org Ionic liquids are salts with low melting points, often below 100°C, and are characterized by properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. mdpi.comyoutube.com
In the context of quaternization reactions, ionic liquids can offer several advantages. They can serve as the reaction medium, replacing volatile and often hazardous organic solvents. The inherent polarity of ionic liquids can stabilize the charged transition state of the SN2 reaction, potentially accelerating the reaction rate. Furthermore, certain ionic liquids can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. quora.com Research has demonstrated that the synthesis of quaternary ammonium salts can be effectively carried out in ionic liquid media, sometimes leading to higher yields and simpler product isolation procedures. mdpi.com The recyclability of ionic liquids also contributes to making these synthetic routes more sustainable. mdpi.com
| Parameter | Traditional Solvents (e.g., Methanol (B129727), Acetonitrile) | Ionic Liquids |
| Volatility | High | Negligible |
| Flammability | Often Flammable | Generally Non-flammable |
| Reaction Rate | Variable | Can be enhanced due to polarity |
| Product Isolation | Often requires extraction/distillation | Can be simpler (e.g., decantation) |
| Recyclability | Possible, but often with loss | High potential for recycling |
| Environmental Impact | Potential for VOC emission | Generally lower VOC emission |
This table compares the general properties of traditional organic solvents versus ionic liquids in the context of quaternary ammonium salt synthesis.
Exploration of Reaction Kinetics and Thermodynamics in Synthesis
The synthesis of this compound via the Menschutkin reaction is a bimolecular nucleophilic substitution (SN2) reaction. The kinetics and thermodynamics of this reaction are influenced by several factors, including the nature of the solvent, temperature, and the concentration of reactants.
Reaction Kinetics:
The rate of the Menschutkin reaction is significantly dependent on the polarity of the solvent. Polar aprotic solvents are generally favored as they can stabilize the charged transition state, thus accelerating the reaction. While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the general principles of the Menschutkin reaction allow for a qualitative understanding.
The reaction rate typically follows second-order kinetics, being first order with respect to both the tertiary amine (trimethylamine) and the alkyl halide (2-chloroethylamine). The rate law can be expressed as:
Rate = k[Trimethylamine][2-chloroethylamine]
Where 'k' is the rate constant. The magnitude of 'k' is influenced by the solvent and temperature. An increase in temperature generally leads to a higher reaction rate, as described by the Arrhenius equation.
To illustrate the effect of solvent polarity on reaction kinetics, the following table presents hypothetical rate constants for the synthesis of a quaternary ammonium salt in various solvents. This data is representative of the general trend observed in Menschutkin reactions.
Table 1: Illustrative Effect of Solvent on the Rate Constant of a Typical Menschutkin Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
|---|---|---|
| Hexane | 1.9 | 1 |
| Diethyl ether | 4.3 | 15 |
| Acetone | 20.7 | 2,000 |
| Acetonitrile (B52724) | 37.5 | 30,000 |
Note: This table provides illustrative data to demonstrate the general trend of solvent effects on the Menschutkin reaction and does not represent experimentally determined values for the synthesis of this compound.
Thermodynamics:
The quaternization reaction is generally exothermic, meaning it releases heat (negative enthalpy change, ΔH). The formation of the stable ionic quaternary ammonium salt from the neutral reactants is a thermodynamically favorable process. The Gibbs free energy change (ΔG) for the reaction is negative, indicating a spontaneous reaction under standard conditions.
The thermodynamic parameters for the synthesis of this compound would be influenced by the solvent due to differential solvation of the reactants and the product. While precise thermodynamic data for this specific reaction is scarce in the literature, a representative set of thermodynamic parameters for a Menschutkin reaction is provided in the table below.
Table 2: Representative Thermodynamic Parameters for a Menschutkin Reaction
| Parameter | Value |
|---|---|
| Enthalpy of Activation (ΔH‡) | 50 - 80 kJ/mol |
| Entropy of Activation (ΔS‡) | -100 to -150 J/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 80 - 120 kJ/mol |
Note: This table presents typical ranges for thermodynamic parameters observed in Menschutkin reactions and should be considered illustrative for the synthesis of this compound.
Isolation and Purification Strategies for Synthetic Products
The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. As a quaternary ammonium salt, the product is typically a non-volatile solid, which dictates the choice of purification methods.
Common strategies for the isolation and purification of quaternary ammonium salts include:
Crystallization: This is one of the most effective methods for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. The desired compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial; it should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the crystallization of quaternary ammonium salts include alcohols (e.g., ethanol, isopropanol), acetonitrile, or mixtures of a polar solvent with a less polar co-solvent.
Precipitation: The product can sometimes be precipitated from the reaction mixture by adding a solvent in which it is insoluble. This is a rapid method but may be less selective than crystallization.
Washing: The crude solid product can be washed with a solvent in which the impurities are soluble but the product is not. This is often used as a preliminary purification step.
Chromatography: While less common for the bulk purification of simple salts, chromatographic techniques such as column chromatography or ion-exchange chromatography can be employed for the purification of quaternary ammonium compounds, especially for removing closely related impurities. chemimpex.com
A typical purification protocol for this compound might involve the following steps:
Removal of the reaction solvent under reduced pressure.
Washing the crude solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials.
Recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
The effectiveness of the purification can be monitored by various analytical techniques, including melting point determination, spectroscopy (NMR, IR), and chromatography (TLC, HPLC).
Table 3: Comparison of Purification Techniques for Quaternary Ammonium Salts
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Crystallization | Difference in solubility at different temperatures. | High purity can be achieved; scalable. | Requires suitable solvent; can be time-consuming. |
| Precipitation | Inducing insolubility by adding a non-solvent. | Rapid and simple. | May co-precipitate impurities; lower purity. |
| Washing | Differential solubility of product and impurities. | Simple and quick for removing soluble impurities. | Ineffective for removing insoluble or sparingly soluble impurities. |
| Chromatography | Differential partitioning between a stationary and a mobile phase. | High resolution and separation of complex mixtures. | Can be expensive and not easily scalable for bulk purification. |
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Each compound possesses a unique vibrational spectrum, often referred to as a "molecular fingerprint," which allows for its identification and the analysis of its functional groups.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While comprehensive, peer-reviewed spectral analyses of (2-Aminoethyl)trimethylazanium chloride are not extensively detailed in the literature, reference spectra are available through commercial suppliers. For instance, an Attenuated Total Reflectance (ATR) FT-IR spectrum is noted in the PubChem database for a sample from Aldrich. nih.gov
Based on the known structure of this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, quaternary ammonium (B1175870), and aliphatic hydrocarbon components. The key vibrational modes anticipated for this compound are detailed in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend (Scissoring) | 1590 - 1650 | |
| Aliphatic Chains (-CH₂-) | C-H Asymmetric & Symmetric Stretch | 2850 - 2960 |
| C-H Bend (Scissoring) | ~1465 | |
| Methyl Groups (-CH₃) | C-H Asymmetric & Symmetric Stretch | 2870 - 2970 |
| C-H Bend (Umbrella) | ~1375 | |
| Quaternary Ammonium & C-N | C-N Stretch | 900 - 1200 |
This table represents generalized expected values for the functional groups present in the molecule.
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations. A thorough search of scientific literature did not yield specific experimental Raman spectra for this compound. Such a study would be valuable for characterizing the skeletal vibrations of the ethyl backbone and the symmetric stretching modes of the quaternary ammonium group's methyl substituents, which are often weak or inactive in FT-IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Research into the synthesis of an isotopically labeled analogue, [¹⁵N]-Cholamine Bromide Hydrobromide, provides clear ¹H NMR data for the core (2-Aminoethyl)trimethylazanium cation in a deuterium (B1214612) oxide (D₂O) solvent. nih.gov The spectrum confirms the expected proton environments of the molecule.
The key findings from the 400 MHz ¹H NMR analysis are summarized below nih.gov:
A singlet at 3.12 ppm is assigned to the nine equivalent protons of the three methyl (-CH₃) groups attached to the quaternary nitrogen.
A multiplet observed between 3.41 and 3.45 ppm corresponds to the two protons of the methylene (B1212753) group adjacent to the primary amine (-CH₂-NH₂).
A multiplet between 3.58 and 3.62 ppm is assigned to the two protons of the methylene group adjacent to the quaternary ammonium center (-CH₂-N⁺(CH₃)₃).
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.12 | Singlet (s) | 9H | -N⁺(CH₃ )₃ |
| 3.41 - 3.45 | Multiplet (m) | 2H | CH₂ -NH₂ |
| 3.58 - 3.62 | Multiplet (m) | 2H | -CH₂ -N⁺(CH₃)₃ |
| Data obtained from the analysis of the bromide salt analogue in D₂O. nih.gov |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. Data from the same study on the [¹⁵N]-labeled bromide salt provides the ¹³C NMR spectrum in D₂O. nih.gov The spectrum shows three distinct signals, corresponding to the three unique carbon environments in the molecule.
The reported chemical shifts from the 100 MHz ¹³C NMR analysis are nih.gov:
A signal at 32.9 ppm is assigned to the carbon of the methylene group adjacent to the primary amine (C H₂-NH₂).
A signal at 53.6 ppm corresponds to the three equivalent carbons of the methyl groups on the quaternary nitrogen (-N⁺(C H₃)₃).
A signal at 61.3 ppm is attributed to the methylene carbon bonded to the quaternary nitrogen (-C H₂-N⁺(CH₃)₃).
| Chemical Shift (δ) ppm | Assignment |
| 32.9 | C H₂-NH₂ |
| 53.6 | -N⁺(C H₃)₃ |
| 61.3 | -C H₂-N⁺(CH₃)₃ |
| Data obtained from the analysis of the bromide salt analogue in D₂O. nih.gov |
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights. Currently, there is a lack of published studies employing advanced NMR methods specifically on this compound.
If such studies were conducted, they could provide valuable information:
2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) would definitively confirm the proton-proton coupling between the two methylene groups (-CH₂-CH₂-). HSQC (Heteronuclear Single Quantum Coherence) experiments would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
Solid-State NMR : This technique could be used to study the compound in its crystalline powder form, providing information about its conformation and intermolecular interactions within the crystal lattice, which are averaged out in solution-state NMR.
Mass Spectrometry for Precise Molecular Information
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound through ionization and analysis of mass-to-charge ratios.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For the cationic component of this compound, C5H15N2+, the theoretical monoisotopic mass is calculated to be 103.1235 Da. Experimental determination via HRMS would be expected to yield a mass measurement that is extremely close to this theoretical value, confirming the compound's elemental formula. The monoisotopic mass of the entire compound, including the chloride ion, is 138.0924 Da. nih.govchemspider.com
Table 1: Exact Mass Data for this compound
| Identifier | Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Cation | [C5H15N2]+ | 103.1235 |
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. uab.edu In a typical collision-induced dissociation (CID) experiment, the protonated cation of this compound, [M]+, would be isolated and subjected to fragmentation.
X-ray Diffraction and Crystallography for Solid-State Architectures
Furthermore, crystallographic analysis would reveal the packing of the ions in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding between the primary amine group (-NH2) and the chloride anions (Cl-). Despite the utility of this technique, specific crystallographic data, including unit cell parameters and space group information for this compound, are not available in the public databases searched.
Other Spectroscopic Methods for Comprehensive Structural Elucidation
While mass spectrometry and X-ray crystallography provide core structural data, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum would show characteristic signals for the different proton environments. A sharp singlet with a large integral (9H) would correspond to the three equivalent methyl groups of the trimethylammonium moiety. The two methylene groups (-CH2-) of the ethyl chain would appear as two distinct multiplets, likely triplets, due to coupling with each other. The protons of the primary amine (-NH2) would typically appear as a broad singlet.
¹³C NMR : The carbon NMR spectrum would display three distinct signals corresponding to the three unique carbon environments: one for the methyl carbons of the trimethylammonium group, and two for the individual carbons of the ethyl backbone. docbrown.info The chemical shifts would be influenced by the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups. Key expected vibrations include N-H stretching from the primary amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the methyl and methylene groups (around 2850-3000 cm⁻¹), and N-H bending vibrations (around 1600 cm⁻¹).
Detailed, experimentally-derived NMR and IR spectra for this compound are not widely published in the searched resources.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C5H15ClN2 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine molecular structure and energy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For (2-Aminoethyl)trimethylazanium chloride, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. nih.govscispace.com
Beyond structural prediction, DFT also calculates fundamental electronic properties. These include the total energy, dipole moment, and the distribution of electronic charge across the molecule. Such calculations provide insight into the molecule's polarity and stability. While specific DFT studies focused solely on this compound are not readily found in extensive literature searches, the application of a functional like B3LYP with a basis set such as 6-311G(d,p) would be a standard approach to generate the data shown in the illustrative table below. nih.gov
Table 1: Illustrative DFT-Calculated Properties for this compound This table presents theoretical data that would be obtained from DFT calculations to illustrate the typical output of such an analysis.
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | Illustrative Value | Hartree |
| Dipole Moment | Illustrative Value | Debye |
| C-N Bond Length (Ethyl) | ~1.47 | Ångström (Å) |
| N-C Bond Length (Methyl) | ~1.49 | Ångström (Å) |
| C-C-N Bond Angle | ~110 | Degrees (°) |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. numberanalytics.com For this compound, an FMO analysis would identify the spatial distribution of these orbitals, pinpointing the likely sites for nucleophilic and electrophilic attack. For instance, the lone pair on the primary amine would be expected to contribute significantly to the HOMO, while the regions around the positively charged quaternary ammonium (B1175870) group would influence the LUMO.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table shows the type of data generated by FMO analysis. The values are for illustrative purposes.
| Parameter | Energy | Unit |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | Illustrative Value | Electron Volts (eV) |
| ELUMO (Lowest Unoccupied Molecular Orbital) | Illustrative Value | Electron Volts (eV) |
| HOMO-LUMO Gap (ΔE) | Illustrative Value | Electron Volts (eV) |
Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the complex behaviors of molecules in solution, providing insights that are difficult to obtain experimentally. rsc.orgoup.com
For this compound in an aqueous solution, MD simulations could reveal detailed information about its hydration shell, including the number of water molecules surrounding the cation and the orientation of these water molecules relative to the hydrophilic amino and quaternary ammonium groups. Furthermore, simulations can model the interactions between the (2-Aminoethyl)trimethylazanium cation and its chloride counter-ion, predicting properties like the radial distribution function, which describes the probability of finding the chloride ion at a certain distance from the cation. researchgate.netaip.org These simulations are crucial for understanding how the compound behaves in a biological or industrial context where it is typically in solution. rsc.org
Theoretical Prediction of Spectroscopic Parameters for Experimental Validation
Computational quantum chemistry can predict various spectroscopic properties, which serves as a powerful tool for validating both the computational model and experimental findings. olemiss.edu Methods like DFT can be used to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. nih.govnih.govresearchgate.net
By comparing the computed spectra of this compound with those obtained from laboratory experiments, researchers can confirm the molecule's structure and the accuracy of the computational approach. researchgate.net For example, calculated ¹H NMR chemical shifts for the protons on the methyl groups and the ethyl chain can be directly compared to experimental spectra. Similarly, predicted IR frequencies for key vibrational modes, such as N-H stretching of the amino group and C-N stretching of the quaternary ammonium group, can help in the assignment of experimental IR absorption bands.
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data This table demonstrates how theoretical spectroscopic predictions for this compound would be compared against experimental data for validation.
| Parameter | Theoretical Value | Experimental Value | Unit |
|---|---|---|---|
| ¹H NMR Shift (-CH2-NH2) | Illustrative Value | Typical Range | ppm |
| ¹³C NMR Shift (-N+(CH3)3) | Illustrative Value | Typical Range | ppm |
| IR Frequency (N-H Stretch) | Illustrative Value | Typical Range | cm-1 |
Electrostatic Potential Surface Analysis and Charge Distribution Studies
The molecular electrostatic potential (ESP) surface is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.netnih.gov The ESP map illustrates the charge distribution of a molecule in three dimensions, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net
For the (2-Aminoethyl)trimethylazanium cation, an ESP analysis would visualize the molecule's electrostatic landscape. It is expected to show a strong positive potential localized around the trimethylammonium head group due to the formal positive charge on the nitrogen atom. In contrast, a region of negative electrostatic potential would be expected near the lone pair of electrons on the nitrogen atom of the primary amino group, indicating a site susceptible to electrophilic attack. Charge distribution studies, such as Mulliken population analysis, further quantify the partial atomic charges on each atom, providing a numerical basis for understanding the molecule's polarity and intermolecular interactions. researchgate.net
Modeling of Intermolecular Interactions and Self-Assembly
This compound possesses both a charged, hydrophilic head (the quaternary ammonium and amino groups) and a short hydrophobic ethyl backbone. This amphiphilic character suggests a potential for self-assembly in solution, similar to surfactants. nih.gov
Computational modeling, particularly through MD simulations, can investigate the intermolecular interactions that drive these processes. 166.62.7 Simulations can predict whether molecules of this compound will remain as solvated monomers at low concentrations or aggregate to form micelles or other supramolecular structures at higher concentrations. nih.gov These models would analyze the contributions of various forces, including electrostatic interactions between the charged groups, hydrogen bonding involving the amino group and water, and hydrophobic interactions between the ethyl chains. Understanding these interactions is key to predicting the material properties and applications of the compound in formulations. researchgate.net
Sophisticated Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques for Compound Isolation
Chromatography is a cornerstone for the analysis of (2-Aminoethyl)trimethylazanium chloride, providing the necessary separation from interfering components in a sample. The choice of chromatographic technique is dictated by the compound's chemical properties and the nature of the sample matrix.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method for analyzing non-volatile, polar compounds like this compound in complex samples such as biological fluids, foods, and environmental extracts. asoex.clnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. nih.gov
However, a significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. longdom.orgresearchgate.net This can adversely affect the accuracy and reproducibility of the quantification. nih.govresearchgate.net The evaluation of matrix effects is therefore a critical component of method validation. researchgate.net To mitigate these effects, various strategies are employed, including optimizing chromatographic conditions and implementing robust sample preparation procedures. longdom.orgresearchgate.net
Research Findings: Studies have demonstrated the successful application of LC-MS/MS for the determination of various quaternary ammonium (B1175870) compounds (QACs) in diverse matrices. For instance, a method was developed to analyze QACs in fruits, vegetables, and dairy products, identifying Benzalkonium chloride (BAC) and Didecyldimethylammonium chloride (DDAC) as major contaminants. asoex.cl The method involved an extraction with an acetonitrile (B52724)/water mixture followed by direct analysis. asoex.cl Another study focused on creating a sampling and analysis method for QACs in air and on surfaces, recommending polytetrafluoroethylene (PTFE) filters for air sampling and subsequent analysis by UPLC-MS/MS. nih.gov
| Parameter | Typical Condition/Value | Purpose | Reference |
|---|---|---|---|
| HPLC Column | Reversed-phase C18 (e.g., Kinetex XB-C18) | Separates the analyte from other matrix components based on polarity. | asoex.cl |
| Mobile Phase | Gradient of water and acetonitrile, often with a modifier like formic acid. | Elutes the analyte from the column. The gradient allows for the separation of compounds with varying polarities. | asoex.cl |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Quaternary ammonium compounds are permanently positively charged, making ESI+ the ideal ionization technique. | asoex.cl |
| Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. | nih.gov |
Due to their ionic and non-volatile nature, quaternary ammonium compounds like this compound cannot be directly analyzed by conventional Gas Chromatography-Mass Spectrometry (GC-MS). american.edu However, a technique known as pyrolysis GC-MS can be employed. This method involves the thermal degradation of the QAC in the hot GC injection port. american.edunih.gov The heat causes a Hofmann elimination reaction, converting the non-volatile quaternary ammonium salt into a volatile tertiary amine and an alkene, which can then be separated by the GC column and detected by the mass spectrometer. american.edu
This approach allows for the rapid and reliable determination of both the quaternary ammonium cation and its corresponding halide anion in a single analytical run. nih.govresearchgate.net The structures of the resulting tertiary amines can be confirmed using mass spectrometry. american.edu
Research Findings: Researchers have successfully developed pyrolysis GC-MS methods for various QACs. nih.govoup.com This technique has been applied to analyze disinfectants and biological materials. nih.govnih.gov One study reported an injection port pyrolysis method for QACs, noting that the dealkylated tertiary amine of the parent compound is typically the analyte detected. oup.com Another study highlighted that holding the GC injector port at a high temperature (e.g., 250°C) facilitates the Hofmann elimination, producing sharp chromatographic peaks for the resulting tertiary amines. american.edu
| Step | Description | Key Parameter | Reference |
|---|---|---|---|
| 1. Injection | The sample containing the QAC is injected into the hot GC inlet. | Injector Temperature (e.g., 250-300°C) | american.edu |
| 2. Pyrolysis | The high temperature causes the QAC to undergo Hofmann elimination, forming a volatile tertiary amine. | Thermal Energy | american.eduresearchgate.net |
| 3. Separation | The volatile tertiary amine is separated from other compounds on a GC column (e.g., DB-5 capillary column). | Column Temperature Program | oup.com |
| 4. Detection | The separated tertiary amine is identified and quantified by a mass spectrometer operating in electron impact (EI) mode. | Mass-to-charge ratio (m/z) | american.eduoup.com |
Ion chromatography (IC) is a robust technique specifically designed for the separation and determination of ionic species. shimadzu.com It is well-suited for the analysis of this compound and other quaternary ammonium cations. thermofisher.com The separation is achieved on a column packed with an ion-exchange resin. shimadzu.com For cation analysis, a cation-exchange column is used, and the mobile phase is typically a dilute acid solution. researchgate.netresearchgate.net
Detection is commonly performed using a conductivity detector, often coupled with a suppressor system to reduce the background conductivity of the eluent and enhance the signal of the analyte ions. thermofisher.commetrohm.com IC offers a direct and reliable method for quantifying these charged molecules, especially in aqueous samples. researchgate.net
Research Findings: IC methods have been developed for the analysis of various quaternary ammonium cations in environmental water samples. researchgate.net One such method utilized a strong acid cation-exchange solid-phase extraction column for enrichment, followed by separation on a carboxylic acid cation exchange column with a methanesulfonic acid eluent and conductivity detection. researchgate.net Another study reported using IC with a cationic preconcentration column for the analysis of didecyldimethylammonium chloride (DDAC) in air samples, noting the high sensitivity and specificity of the technique. nih.govresearchgate.net
| Component | Description | Example | Reference |
|---|---|---|---|
| Stationary Phase | Cation-exchange column with functional groups like carboxylic acid or sulfonic acid. | Dionex® IonPac® CS16, Metrosep C Supp 1 | researchgate.netmetrohm.com |
| Mobile Phase (Eluent) | Dilute aqueous acid solution. | Methanesulfonic acid, Phosphoric acid buffer | researchgate.net |
| Detection | Suppressed conductivity detection is common for high sensitivity. Direct conductivity or UV detection can also be used. | Conductivity Detector | researchgate.netmetrohm.com |
| Coupled Technique | IC can be coupled with mass spectrometry (IC-MS) for enhanced selectivity and identification. | IC-MS/MS with a system like QTRAP 6500+ | metrohm.com |
Electrochemical Analytical Techniques
Electrochemical methods offer an alternative approach for the detection of charged species like this compound. These techniques measure changes in electrical properties resulting from interactions at an electrode surface.
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing the properties of electrode-electrolyte interfaces. nih.govmdpi.commetrohm.com It works by applying a small amplitude AC potential to an electrochemical cell over a range of frequencies and measuring the resulting current response. mdpi.commetrohm.com The impedance data, often represented as a Nyquist plot, can provide information about processes like charge transfer resistance and double-layer capacitance at the electrode surface. nih.gov
Research Findings: EIS has been successfully applied to investigate the behavior of quaternary ammonium salts, for example, as corrosion inhibitors on mild steel in acidic media. uctm.edu The technique provides detailed information about the kinetics of the electrode processes and the properties of the metal surface upon inhibitor addition. uctm.edu Furthermore, EIS is a foundational technique for developing impedimetric biosensors that can detect various analytes, including pathogens and specific ions like ammonium, by monitoring changes at the electrode interface. mdpi.comnih.gov The charge transfer resistance is a key parameter derived from EIS data that often shows a linear relationship with the analyte concentration over a specific range. nih.gov
| Parameter | Symbol | Description | Reference |
|---|---|---|---|
| Charge Transfer Resistance | Rct | Represents the resistance to the transfer of electrons at the electrode-electrolyte interface. It is sensitive to the binding of analytes. | nih.gov |
| Double Layer Capacitance | Cdl | Describes the charge storage capacity of the electrical double layer at the interface. Often modeled by a Constant Phase Element (CPE). | nih.govmdpi.com |
| Solution Resistance | Rs | The resistance of the electrolyte solution between the working and reference electrodes. | nih.gov |
| Frequency Range | f | The range of AC frequencies applied during the measurement (e.g., 100 kHz to 0.1 Hz). | metrohm.com |
Advanced Sample Preparation and Preconcentration Strategies
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace levels of analytes in complex matrices. epa.gov The primary goals are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. metrohm.com
For the analysis of this compound, common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and preconcentration. metrohm.com It involves passing the liquid sample through a cartridge containing a solid sorbent. For QACs, cation-exchange SPE cartridges are effective at retaining the positively charged analyte while allowing neutral and anionic matrix components to pass through. The retained analyte is then eluted with a small volume of an appropriate solvent. researchgate.net
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For QACs, ion-pair LLE can be used, where an ion-pairing agent is added to form a neutral complex that can be extracted into an organic solvent. oup.com
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT is a simple and fast method to remove the bulk of proteins. It is often achieved by adding an organic solvent like acetonitrile or an acid. asoex.cl
These techniques are vital for minimizing the matrix effects discussed in the context of LC-MS/MS analysis. longdom.orgresearchgate.net
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Analyte is selectively retained on a solid sorbent and then eluted. | High selectivity, good concentration factor, easily automated. | Can be more expensive and require method development. | researchgate.netmetrohm.com |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Provides a very clean extract, cost-effective. | Can be labor-intensive, uses larger volumes of organic solvents. | oup.com |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding a solvent or acid. | Simple, fast, and inexpensive. | Less clean extract, may not remove all interferences, leading to matrix effects. | asoex.clresearchgate.net |
Salting-Out Assisted Liquid-Liquid Extraction for Purification and Concentration
Salting-out assisted liquid-liquid extraction (SALLE) is a sample preparation technique particularly well-suited for the extraction and purification of polar analytes like this compound from aqueous matrices. researchgate.net The method is based on the principle that the miscibility of a water-miscible organic solvent (such as acetonitrile) with an aqueous solution can be decreased by adding a high concentration of salt. researchgate.netscirp.org This addition induces the formation of two distinct phases: an upper organic solvent layer and a lower aqueous layer. The target analyte, due to its altered solubility, partitions into the organic phase, effectively separating it from interfering matrix components like salts, proteins, and other highly polar substances that remain in the aqueous layer. researchgate.net
The primary advantage of SALLE is its ability to provide cleaner extracts compared to simple protein precipitation, while being faster, more cost-effective, and using less toxic solvents than traditional liquid-liquid extraction or solid-phase extraction (SPE). researchgate.net For a highly polar and positively charged compound like this compound, SALLE offers an effective purification strategy. Research has demonstrated the successful application of SALLE for the purification of quaternary ammonium salts from highly salted reaction mixtures. nih.gov In one study, a solution of 95% acetonitrile in water was used as the extraction solvent to effectively remove excess reagents, demonstrating the technique's capability to isolate highly polar, charged products. nih.gov
The efficiency of the SALLE process is dependent on several key parameters, which must be optimized for the specific analyte and matrix.
Table 1: Key Parameters in Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
| Parameter | Description | Common Examples | Impact on Extraction |
|---|---|---|---|
| Extraction Solvent | A water-miscible organic solvent into which the analyte will partition. | Acetonitrile, Acetone, Isopropanol | The choice of solvent affects the phase separation behavior and the extraction efficiency of the target analyte. Acetonitrile is the most commonly used solvent. researchgate.net |
| Salting-Out Agent | A salt added at high concentration to the aqueous sample to induce phase separation. | Magnesium sulfate (B86663) (MgSO₄), Ammonium sulfate ((NH₄)₂SO₄), Sodium chloride (NaCl) scirp.org | The type and concentration of salt influence the ionic strength of the aqueous phase, which drives the separation and the partitioning of the analyte into the organic phase. |
| Solvent-to-Sample Ratio | The volumetric ratio of the organic extraction solvent to the aqueous sample. | Typically ranges from 1:1 to 3:1 | This ratio affects the final concentration of the analyte in the extract and the overall recovery. Higher volumes can improve recovery but result in a more dilute extract. |
| pH of Aqueous Phase | The pH of the sample can influence the charge state of the analyte and its solubility. | Buffered or unbuffered solutions | For ionizable compounds, adjusting the pH can maximize the concentration of the desired form for extraction. For quaternary amines like choline (B1196258), which are permanently charged, pH has a lesser effect on the analyte itself but can influence the matrix. |
Microreactor-Based Preconcentration for Trace Level Analysis
For the analysis of trace levels of this compound, achieving adequate detection sensitivity is a significant challenge. Microreactor-based preconcentration, a technique integrated into microfluidic "lab-on-a-chip" systems, offers a powerful solution. researchgate.netnih.gov These devices utilize micro-scale channels and structures to manipulate small volumes of fluid, enabling the capture and concentration of target analytes from a dilute sample onto a small, defined area prior to detection. mdpi.com This approach significantly enhances the signal intensity, thereby lowering the limits of detection. researchgate.net
The design of these microfluidic chips often incorporates features to maximize the surface area for interaction, such as arrays of micropillars, porous membranes, or chemically modified surfaces. mdpi.com For a cationic compound like this compound, preconcentration can be effectively achieved through mechanisms that leverage its positive charge. Electrokinetic methods are particularly relevant; for instance, ion concentration polarization (ICP) uses a cation-selective membrane (e.g., Nafion) and an applied electric field to create a zone where positive ions accumulate, achieving concentration factors of over 1000-fold for some biomolecules. researchgate.net Another approach involves adsorbing the cationic analyte onto a chemically modified electrode surface held at a negative potential, a technique successfully used for the preconcentration of cationic neurotransmitters. nih.gov
The integration of such preconcentration units directly onto an analytical chip provides numerous advantages over traditional, off-line methods.
Table 2: Advantages of Microreactor-Based Preconcentration
| Advantage | Description |
|---|---|
| Enhanced Sensitivity | By concentrating the analyte from a larger sample volume into a smaller detection volume, the effective concentration is increased, leading to significantly lower detection limits. researchgate.net |
| Reduced Sample Consumption | Microfluidic systems operate with microliter to nanoliter sample volumes, which is critical when dealing with precious or limited biological samples. mdpi.com |
| Faster Analysis Time | The small dimensions of the microchannels lead to shorter diffusion distances and faster mass transfer, resulting in rapid preconcentration, often within minutes. mdpi.com |
| Automation and Integration | Preconcentration can be integrated in-line with subsequent separation and detection steps (e.g., electrophoresis or mass spectrometry) on a single chip, automating the entire analytical workflow and reducing manual labor and potential for contamination. researchgate.net |
| High Throughput | The small footprint and potential for parallelization allow for the simultaneous processing of multiple samples, increasing analytical throughput. |
Integration of Analytical Methods in Omics Research (e.g., Proteomics, Metabolomics)
The analysis of this compound and its related metabolites is integral to the fields of metabolomics and proteomics, where it provides insights into cellular metabolism, signaling pathways, and disease pathology. creative-proteomics.com The integration of quantitative analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), allows for the comprehensive study of how choline metabolism is altered in various biological states. nih.gov
In metabolomics , the focus is on the global profiling and quantification of small molecule metabolites in a biological system. nih.gov Altered levels of choline and its derivatives (such as phosphocholine, glycerophosphocholine, and betaine) are recognized as significant metabolic signatures in various diseases, including cancer and liver disease. creative-proteomics.comnih.gov For example, metabolomic profiling has been used to map the metabolic products of choline in cancer cell lines, revealing that tumor-derived cells specifically form betaine (B1666868) from choline. nih.gov Such studies help identify potential biomarkers for disease diagnosis and monitor metabolic responses to therapeutic interventions. creative-proteomics.com
In proteomics , the large-scale study of proteins, the relevance of this compound is twofold. Firstly, chemoproteomic strategies are used to identify proteins that directly interact with choline metabolites. nih.govbiorxiv.org By using chemical probes that mimic choline, researchers can capture and identify "choline metabolite-interacting proteins," revealing how these interactions modulate protein function and cellular signaling. nih.gov These studies have shown that choline metabolites interact with a diverse range of proteins involved in metabolic disorders and cancer. biorxiv.org Secondly, compounds structurally similar to this compound are used as chemical tools to improve proteomic analyses. For instance, (2-Aminoethyl)trimethylammonium chloride hydrochloride (AETMA) is used as a derivatizing agent in mass spectrometry. nih.gov By converting the C-terminal carboxylate groups of peptides into fixed, positively charged quaternary ammonium sites, AETMA derivatization increases the charge state of peptides, leading to enhanced fragmentation efficiency and more reliable peptide sequencing during mass spectrometry analysis. nih.gov
Table 3: Role of (2-Aminoethyl)trimethylazanium (Choline) Analysis in Omics Research
| Omics Field | Application | Research Finding / Utility | Primary Analytical Technique |
|---|---|---|---|
| Metabolomics | Biomarker Discovery | Altered levels of choline and its metabolites (e.g., betaine, phosphocholine) are associated with cancer and non-alcoholic fatty liver disease (NAFLD). creative-proteomics.comnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Metabolomics | Pathway Analysis | Tracing studies with isotopically labeled choline are used to map its metabolic fate and identify novel metabolic products in different cell types. nih.gov | High-Resolution Mass Spectrometry (HRMS) |
| Proteomics | Interactome Profiling | Chemoproteomic approaches identify cellular proteins that bind to choline metabolites, revealing their roles in modulating protein function and signaling. nih.govbiorxiv.org | Mass Spectrometry (MS) |
| Proteomics | Analytical Enhancement | Derivatization with AETMA, a related quaternary ammonium compound, improves peptide fragmentation in mass spectrometry, aiding in protein identification and sequencing. nih.gov | Tandem Mass Spectrometry (MS/MS) |
Biomolecular and Biomedical Research Applications
Design and Application in Gene Delivery Systems
The delivery of nucleic acids, such as plasmid DNA and siRNA, into cells is a cornerstone of gene therapy and genetic research. The primary challenge lies in overcoming the negatively charged cell membrane. Cationic lipids and polymers are widely employed to complex with the anionic nucleic acids, forming nanoparticles that can efficiently enter cells. The trimethylammonium group of (2-Aminoethyl)trimethylazanium chloride is of particular interest in this context.
This compound serves as a valuable building block or surface modification agent in the formulation of cationic liposomes and nanoparticles for gene delivery. researchgate.net The permanent positive charge of the trimethylammonium moiety facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the condensation of genetic material into compact nanoparticles. nih.govdntb.gov.ua
While direct formulation data for this compound in liposomes is not extensively detailed in publicly available research, studies on analogous structures, such as trimethylated chitosan (B1678972) (TMC), provide significant insights. TMC, a derivative of chitosan featuring the same trimethylammonium group, has been shown to spontaneously form complexes with plasmid DNA, known as "chitoplexes," with sizes ranging from 200 to 500 nm. nih.gov These nanoparticles effectively protect the encapsulated nucleic acids from degradation.
The formulation of these nanoparticles is a critical determinant of their efficacy. Key parameters include the ratio of the cationic compound to the nucleic acid (N/P ratio), the molecular weight of the cationic polymer, and the degree of quaternization (the percentage of amine groups that are trimethylated). For instance, in studies with TMC, it has been observed that a higher degree of quaternization improves the solubility and complexation ability of the polymer over a wider pH range. google.com
Table 1: Characteristics of Trimethylated Chitosan/DNA Nanoparticles
| Parameter | Value/Observation | Reference |
|---|---|---|
| Complex Formation | Spontaneous formation with plasmid DNA | nih.gov |
| Particle Size | 200 - 500 nm | nih.gov |
| Effect of Quaternization | Increased solubility and complexation efficiency | google.com |
| N/P Ratio | Affects particle size and surface charge | dntb.gov.ua |
This table presents data from studies on trimethylated chitosan, a compound with a similar functional group to this compound, to illustrate the principles of nucleic acid complexation.
The efficiency of gene delivery, or transfection, is significantly influenced by the properties of the delivery vehicle. The presence of the trimethylammonium group, as found in this compound and its derivatives, contributes to enhanced transfection through several mechanisms.
The primary mechanism is the enhanced electrostatic interaction between the positively charged nanoparticles and the negatively charged cell surface, which promotes cellular uptake. nih.gov Once inside the cell, the nanoparticles are typically enclosed in endosomes. For the genetic material to be effective, it must escape the endosome and enter the cytoplasm (for siRNA) or the nucleus (for plasmid DNA). Cationic lipids and polymers can facilitate this escape through various mechanisms, including the "proton sponge" effect, where the buffering capacity of the polymer leads to endosomal rupture.
Studies with trimethylated chitosan have demonstrated superior transfection efficiency compared to unmodified chitosan, particularly in epithelial cell lines. nih.gov In some cases, the transfection efficiency of quaternized chitosan oligomers has been shown to be superior to that of the commercial transfection reagent DOTAP. nih.gov Furthermore, the presence of the trimethylammonium group can render the delivery system less susceptible to inhibition by serum components, a significant advantage for in vivo applications. nih.gov
Table 2: Transfection Efficiency of Trimethylated Chitosan Oligomers
| Cell Line | Comparison with DOTAP | Effect of Serum | Reference |
|---|---|---|---|
| COS-1 | Lower transfection efficiency than DOTAP | No inhibition by serum | nih.gov |
| Caco-2 | Superior transfection efficiency to DOTAP | Not specified | nih.gov |
This table summarizes findings from studies on trimethylated chitosan, highlighting the impact of the trimethylammonium group on transfection efficiency.
Development of Bioconjugation Reagents and Strategies
Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or peptide. This compound, also known by its synonym AETMA, has been utilized as a reagent in this field. mdpi.combiosynth.com
Specifically, (2-aminoethyl)trimethylammonium chloride hydrochloride (AETMA) has been employed as a 'fixed charge' chemical derivatization reagent for the structural modification of peptides. thermofisher.com In the field of mass spectrometry, derivatizing the C-terminus of peptides with a fixed positive charge can enhance their detection. A study comparing several derivatization reagents found that AETMA significantly increased the average charge states, the number of fragment ions, and the dissociation efficiencies of peptides during electron transfer dissociation (ETD) mass spectrometry. mdpi.com This improved fragmentation facilitates more comprehensive peptide sequencing.
The primary amine group of this compound provides a reactive site for conjugation to other molecules, while the trimethylammonium group imparts a permanent positive charge. This dual functionality makes it a potentially useful building block for the synthesis of more complex bioconjugation reagents, such as crosslinkers or labeling agents designed to introduce a cationic handle onto a target biomolecule. biosynth.comcreative-biolabs.com
Investigations of Interactions with Biological Membranes and Cellular Components
As a structural analog of choline (B1196258), a fundamental component of cell membranes, this compound is a relevant molecule for studying interactions with biological membranes and their constituents.
Being a charged, hydrophilic cation, this compound cannot freely diffuse across the hydrophobic lipid bilayer of cell membranes. nih.gov Its transport is mediated by specific protein transporters designed to carry choline and other structurally similar quaternary amines.
Several choline transport systems have been identified in mammalian cells:
Choline Transporter-Like Proteins (CTLs): This family (CTL1-5) includes transporters that are widely distributed throughout the body and are involved in the uptake of choline for phospholipid synthesis. nih.govresearchgate.netmdpi.com
High-Affinity Choline Transporter (CHT1): Primarily found in cholinergic neurons, this transporter is crucial for supplying the choline needed for acetylcholine (B1216132) synthesis. nih.govresearchgate.net
Organic Cation Transporters (OCTs): These transporters have a broader substrate specificity and can transport choline with lower affinity. nih.govmdpi.com
The transport of choline and its analogs is an active area of research, as these transporters can be targeted to modulate cellular processes or used as vectors for drug delivery. nih.gov Studies have shown that various quaternary ammonium (B1175870) compounds can inhibit choline transport, which can have significant biological effects, such as impairing the growth of the malaria parasite Plasmodium falciparum by blocking its access to essential choline. asm.orgresearchgate.net
| Transport System | Affinity for Choline | Primary Location | Key Function |
|---|---|---|---|
| High-Affinity Choline Transporter (CHT1) | High | Cholinergic Neurons | Acetylcholine Synthesis |
| Choline Transporter-Like Proteins (CTLs) | Intermediate | Ubiquitous | Phospholipid Synthesis |
| Organic Cation Transporters (OCTs) | Low | Liver, Kidney | Broad-spectrum Cation Transport |
The interaction of quaternary ammonium compounds (QACs) with lipid bilayers is a key aspect of their biological activity. While QACs with long alkyl chains insert into the hydrophobic core of the membrane, smaller, more polar molecules like this compound interact primarily with the membrane surface. rsc.org
The positively charged trimethylammonium headgroup can form electrostatic interactions with the negatively charged phosphate groups of phospholipids (B1166683), such as phosphatidylcholine and phosphatidylserine. chemkente.com These interactions can alter the physical properties of the membrane, including its surface charge and fluidity. Techniques like differential scanning calorimetry (DSC) can be used to study how these molecules affect the phase transition temperatures of lipid bilayers, providing insight into their membrane-perturbing effects. nih.gov
Furthermore, the availability of intracellular choline is critical for fatty acid metabolism and the synthesis of phosphatidylcholine, a major component of cell membranes. nih.gov Studies have shown that choline deficiency can lead to significant changes in the lipid composition of membranes and the accumulation of triacylglycerols, highlighting the intricate link between choline transport, its derivatives, and cellular lipid homeostasis. nih.gov
Studies on Enzyme Activity Modulation and Inhibition Mechanisms
Quaternary ammonium compounds are known to interact with a variety of enzymes, often acting as inhibitors by mimicking natural substrates. Their permanent positive charge allows them to bind to active sites that accommodate cationic molecules.
A prominent example is the inhibition of Choline Kinase (ChoK) , the enzyme that catalyzes the first step in the synthesis of phosphatidylcholine. nih.gov ChoK is a target in cancer therapy because its activity is often upregulated in cancer cells. Numerous QACs have been developed and screened as ChoK inhibitors. nih.govdrugbank.com
Additionally, choline and other QACs have been shown to act as competitive inhibitors of thiamine (B1217682) (Vitamin B1) transport in rat hepatocytes. nih.gov Kinetic analyses revealed that choline and acetylcholine competitively inhibit thiamine uptake, suggesting they share a common binding site on the transporter protein. nih.gov This competitive inhibition mechanism, where the inhibitor reversibly binds to the enzyme's active site and competes with the true substrate, is a common mode of action for QACs that are structural analogs of endogenous molecules.
| Enzyme/Transporter Target | Inhibitor Class | Mechanism of Inhibition | Research Significance |
|---|---|---|---|
| Choline Kinase (ChoK) | Quaternary Ammonium Compounds | Competitive | Anticancer drug development |
| Thiamine Transporter | Choline, Acetylcholine | Competitive | Understanding nutrient transport and interaction |
Role in Biomarker Discovery and Metabolic Pathway Analysis
In the fields of proteomics and metabolomics, the precise identification and quantification of biomolecules are essential for discovering biomarkers and understanding metabolic pathways. This compound serves as a valuable tool in this context, particularly in conjunction with mass spectrometry (MS).
As mentioned previously, its use as a 'fixed charge' derivatization reagent for peptides significantly enhances MS analysis. nih.gov By reacting it with the carboxyl groups on a peptide, a permanent positive charge is introduced. This modification improves ionization efficiency and directs fragmentation patterns during tandem MS (MS/MS) techniques like Electron Transfer Dissociation (ETD). nih.gov The predictable fragmentation facilitates more reliable and automated peptide sequencing, which is crucial for identifying proteins that may serve as biomarkers for disease.
The compound also functions as a reagent in various chromatographic methods, where it aids in the separation and analysis of biomolecules, thereby supporting research in both proteomics and metabolomics. chemimpex.com By enabling more sensitive and robust analytical techniques, it contributes to the comprehensive profiling of metabolites and proteins in biological samples, which can reveal alterations in metabolic pathways associated with different physiological or pathological states. sigmaaldrich.com
Engineering of Biocompatible Materials for Medical Devices and Implants
The engineering of biocompatible materials is a critical field in the development of medical devices and implants. The primary goal is to create materials that can perform their intended function without eliciting an adverse reaction from the host's biological systems. A key strategy in achieving this is the surface modification of existing materials to enhance their biocompatibility and introduce beneficial properties, such as antimicrobial activity. Quaternary ammonium compounds (QACs), a class of molecules to which this compound belongs, are of significant interest in this area. Their cationic nature, conferred by the positively charged nitrogen atom, allows for effective interaction with negatively charged bacterial cell membranes, leading to antimicrobial action. This section will explore the application of such compounds in the surface functionalization of medical materials.
Research Findings on Quaternary Ammonium Compound-Modified Biomaterials
Research has demonstrated that the incorporation of quaternary ammonium moieties into polymers is a promising strategy for creating antimicrobial biomaterials. These functionalized materials can be applied as coatings to medical devices, providing a self-sterilizing surface that can help prevent device-associated infections. The antimicrobial efficacy of QACs is influenced by their molecular structure, particularly the length of the N-alkyl chain. nih.gov
One area of extensive research is the surface modification of titanium, a material widely used for orthopedic and dental implants due to its excellent mechanical properties and inherent biocompatibility. nih.gov However, titanium surfaces can be susceptible to bacterial colonization, which can lead to implant failure. To mitigate this, researchers have explored the functionalization of titanium surfaces with QACs. Studies have shown that covalently attaching QACs to a titanium surface can create a material that resists bacterial adhesion and biofilm formation. nih.govacs.org
The mechanism of antimicrobial action involves the disruption of the bacterial cell membrane by the positively charged quaternary ammonium group. rsc.org This interaction leads to the leakage of cytoplasmic contents and ultimately cell death. A significant advantage of this contact-killing mechanism is that it does not rely on the release of leachable biocides, which can be toxic to surrounding tissues.
Impact of Structural Variations on Antimicrobial Efficacy
The effectiveness of QACs as antimicrobial agents is highly dependent on their chemical structure. A key factor is the length of the alkyl chain attached to the nitrogen atom. Research on titanium surfaces modified with acryloyloxyalkyltriethylammonium bromides, a type of QAC, has shown a direct correlation between the alkyl chain length and antibacterial activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains. acs.orgresearchgate.net
| Alkyl Chain Length (Number of Carbon Atoms) | Bacterial Inhibition against S. aureus (Methicillin-Sensitive) | Bacterial Inhibition against S. aureus (Methicillin-Resistant) |
| 6 | Moderate | Moderate |
| 8 | High | High |
| 12 | 87.5% | 86.6% |
This table illustrates the trend of increasing antibacterial efficacy with longer alkyl chains on quaternary ammonium compounds used for surface modification of titanium implants. acs.orgresearchgate.net
Longer alkyl chains are thought to enhance the disruption of the bacterial cell membrane by increasing the hydrophobicity of the compound, which facilitates its insertion into the lipid bilayer of the cell membrane. nih.gov
Biocompatibility of Choline-Based Materials
While the antimicrobial properties of QACs are beneficial, ensuring the biocompatibility of the modified materials is paramount. Choline, which is (2-hydroxyethyl)trimethylazanium, shares the trimethylazanium (B1229207) functional group with the subject compound and is a naturally occurring essential nutrient. Materials derived from or incorporating choline and its derivatives have shown excellent biocompatibility. mdpi.comrsc.org For instance, polymers based on phosphorylcholine, which mimics a component of cell membranes, have been shown to resist protein adsorption and cell adhesion, key factors in promoting biocompatibility and reducing the foreign body response. nih.gov
The synthesis of biocompatible surfactants from choline and fatty acids has also been explored, demonstrating that these materials can have lower cytotoxicity compared to conventional surfactants, making them promising for biological applications. nih.gov The inherent biocompatibility of choline makes its derivatives attractive candidates for modifying medical device surfaces to improve their interaction with biological systems.
Advanced Materials Science and Engineering Applications
Surface Modification and Functionalization Strategies
The ability to alter the surface properties of materials is crucial for enhancing their performance in various applications. (2-Aminoethyl)trimethylazanium chloride serves as a versatile agent in surface modification and functionalization, primarily due to its cationic nature and reactive primary amine group.
The adhesion of coatings and thin films to substrates is a critical factor in their durability and functionality. This compound can be utilized to modify surfaces and improve the interfacial bonding between different materials. chemimpex.com The primary amine group can form covalent bonds with a variety of substrates, while the quaternary ammonium (B1175870) group can interact with the coating material through electrostatic interactions, leading to a more robust and durable bond. This is particularly valuable in the production of advanced materials where strong adhesion is paramount. chemimpex.com
For instance, in the context of silicone-based antifouling coatings applied over epoxy primers, adhesion is a significant challenge due to the chemical dissimilarity of the two layers. Silane (B1218182) coupling agents with structures analogous to this compound, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, have been shown to significantly improve the interlaminar adhesion. nih.govmdpi.com The amino groups can react with the epoxy primer, while the silane portion can co-condense with the silicone topcoat, effectively bridging the two dissimilar layers. This principle of using molecules with dual functionality to enhance adhesion is directly applicable to this compound in various coating systems.
Table 1: Effect of Surface Modification on Adhesion
| Substrate | Surface Modifier | Coating | Adhesion Improvement |
|---|---|---|---|
| Epoxy Primer | N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane | Silicone Tie-Coating | Significant increase in peel-off and shear strength mdpi.com |
| Polypropylene | Oxygen Plasma & Amino Silane | Polyurethane | Increased lap shear adhesion strength nih.gov |
Surface-active agents, or surfactants, are molecules that can adsorb at interfaces and alter their properties. pcc.eu this compound, with its hydrophilic quaternary ammonium head and a reactive primary amine tail, can be considered a functional surfactant. This dual functionality allows for the design of surface-active materials tailored for specific interactions.
The primary amine can be used to graft the molecule onto a surface or to another molecule, while the cationic quaternary ammonium group can then impart specific properties to that surface. For example, surfaces modified with this compound would exhibit a positive charge, which can be used to attract and bind anionic species. This is a key principle in various applications, including the development of sensors, separation media, and biocompatible materials. The ability to control the surface charge and functionality is essential for creating materials with tailored interactive properties.
Polymer Science and Synthesis of Functional Polymeric Materials
In the field of polymer science, this compound and its derivatives are valuable building blocks for the synthesis of functional polymeric materials. Their ionic nature and reactivity make them suitable for creating polymers with unique properties and applications.
This compound can be a key component in the development of cationic polyelectrolytes. Polyelectrolytes are polymers with repeating units that bear an electrolyte group, which dissociate in aqueous solutions, making the polymers charged. Cationic polyelectrolytes are of particular interest for their ability to interact with negatively charged molecules and surfaces.
These polymers can be synthesized through various polymerization techniques. The resulting polyelectrolytes have applications in areas such as water treatment (as flocculants), gene delivery (complexing with negatively charged DNA), and as components in multilayered films. mdpi.commdpi.com The charge density and the nature of the counter-ion can be tuned to control the properties of the resulting polyelectrolyte system.
Table 2: Examples of Cationic Polyelectrolyte Systems and Their Applications
| Cationic Polymer | Monomer(s) | Application(s) | Reference |
|---|---|---|---|
| Poly([2-(acryloyloxy)ethyl]trimethylammonium chloride) | [2-(acryloyloxy)ethyl]trimethylammonium chloride | Capillary electrophoresis coating | nih.gov |
| Poly(diallyldimethylammonium chloride) | Diallyldimethylammonium chloride | Soil stabilization | mdpi.com |
| Partially fluorinated cationic polyelectrolytes | 2-(dimethylamino)ethyl methacrylate (B99206) and a fluorinated quaternizing agent | Self-assembly in aqueous solutions | mdpi.com |
Derivatives of this compound, such as [2-(methacryloyloxy)ethyl] trimethylammonium chloride (METAC), are important monomers in the synthesis of functional polymers. mdpi.comresearchgate.net These monomers can undergo polymerization to form homopolymers or can be copolymerized with other monomers to tailor the properties of the resulting material.
Furthermore, the presence of reactive groups allows for these polymers to be cross-linked, forming hydrogels and other network structures. The degree of cross-linking can be controlled to tune the mechanical properties, swelling behavior, and release characteristics of the material. nih.govresearchgate.net For example, a graft copolymer of [2-(methacryloyloxy)ethyl] trimethylammonium chloride onto poly(vinyl alcohol) has been synthesized and cross-linked for the removal of heavy metals from aqueous solutions. researchgate.net
Development of Antimicrobial and Antifouling Coatings
The accumulation of microorganisms on surfaces, known as biofouling, is a significant problem in various industries, from maritime to healthcare. Quaternary ammonium compounds are well-known for their antimicrobial properties, and this has been leveraged in the development of antimicrobial and antifouling coatings.
Coatings containing quaternary ammonium compounds, such as those derived from this compound, can effectively inhibit the growth of bacteria, fungi, and other microorganisms. nih.govnih.gov The positively charged nitrogen atom is believed to interact with the negatively charged cell membranes of microorganisms, leading to disruption of the membrane and cell death.
In marine applications, biofouling increases the drag on ships, leading to increased fuel consumption. nih.govmdpi.com Antifouling coatings that release biocides are being replaced by more environmentally friendly options. Coatings that have antimicrobial agents immobilized on the surface are a promising alternative. Polymers derived from monomers like METAC can be incorporated into coatings to create a surface that resists the settlement and growth of marine organisms. mdpi.com Research has shown that surfaces functionalized with quaternary ammonium salts exhibit significant antibacterial activity, reducing the formation of biofilms. researchgate.net
Table 3: Research Findings on Antimicrobial and Antifouling Coatings
| Coating System | Active Component | Target Organisms | Key Finding | Reference(s) |
|---|---|---|---|---|
| Multilayer Barrier Film | [2-(methacryloyloxy) ethyl] trimethylammonium chloride functionalized reduced graphene oxide | S. aureus, E. coli | Significant improvement in mechanical strength and excellent antibacterial activity. | nih.gov |
| Functionalized Hollow Fiber Membranes | Grafted (2-dimethylamino)ethyl methacrylate methyl chloride quaternary salt | Pseudomonas putida | Almost 99.9% of bacteria were killed on contact with the modified membrane. | researchgate.net |
| Poly(METAC)-based Materials | Poly([2-(methacryloyloxy)ethyl]trimethyl ammonium chloride) | E. coli, B. subtilis, S. aureus, P. aeruginosa, C. albicans | Exhibits broad-spectrum antibacterial and fungicidal properties. | mdpi.com |
Mechanism of Action of Quaternary Ammonium Moieties in Material Surfaces
The incorporation of quaternary ammonium moieties, such as that from this compound, onto material surfaces imparts potent antimicrobial properties. The fundamental mechanism of action is primarily driven by electrostatic interactions between the positively charged quaternary ammonium group (N+) and the negatively charged components of microbial cell membranes. nih.govresearchgate.netnih.govtaylorfrancis.com
The process can be broken down into several key steps:
Adsorption: The cationic quaternary ammonium compounds are electrostatically attracted to the anionic components of the bacterial surface, such as phospholipids (B1166683) and teichoic acids. nih.gov This initial attraction is a critical precursor to antimicrobial action.
Membrane Disruption: Following adsorption, the hydrophobic alkyl chains of the quaternary ammonium compound penetrate the lipid bilayer of the cell membrane. nih.gov This insertion disrupts the membrane's structural integrity, leading to a loss of fluidity and the formation of pores.
Leakage of Intracellular Components: The compromised cell membrane can no longer effectively regulate the passage of substances. This leads to the leakage of essential intracellular components, such as potassium ions and nucleic acids, ultimately resulting in cell death. taylorfrancis.com
Protein Denaturation and Respiratory Inhibition: In addition to membrane damage, quaternary ammonium compounds can also denature essential cellular proteins and inhibit enzymes involved in cellular respiration, further contributing to their biocidal effect. taylorfrancis.com
This contact-killing mechanism is highly effective against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and some viruses. nih.govresearchgate.net The efficacy is influenced by factors such as the density of the quaternary ammonium groups on the surface and the length of their associated alkyl chains. nih.govnih.gov
Evaluation of Coating Durability and Performance in Various Environments
The durability and long-term performance of coatings containing quaternary ammonium compounds are critical for their practical application. Research indicates that while these coatings can be highly effective initially, their durability can be influenced by the type of surface, cleaning protocols, and environmental exposure.
A study evaluating a commercial quaternary ammonium compound-based surface coating on polyvinyl chloride, glass, and stainless-steel surfaces demonstrated a significant reduction of more than 5.0 log CFU/cm² for pathogens like Escherichia coli, Acinetobacter baumannii, and Listeria monocytogenes in under a minute. nih.govresearchgate.netmdpi.com However, the antimicrobial efficacy was found to be less than one week on all surfaces when subjected to regular cleaning, which is shorter than the 30-day efficacy claimed by the manufacturer. nih.govresearchgate.netmdpi.com
The performance of these coatings can also be compromised by the presence of organic debris, which can impair their virucidal activity. scispace.com Wiping the surface may not fully restore the efficacy of the coating. scispace.com The type of material to which the coating is applied also plays a significant role in its effectiveness. scispace.com
Factors that control the release of active components from these coatings include the curing temperature, the content of complementary reactive groups in the polymer matrix, and the specific type of antimicrobial species used. researchgate.net For instance, coatings cured at higher temperatures tend to have better stability. researchgate.net The goal is often to create non-leaching antimicrobial surfaces where the quaternary ammonium groups are covalently bonded to the polymer matrix, which in principle, should provide long-term durability. nih.govresearchgate.net
Table 1: Durability of a Quaternary Ammonium Compound-Based Coating
| Surface Material | Initial Log Reduction (CFU/cm²) | Observed Durability with Cleaning | Reference |
|---|---|---|---|
| Polyvinyl chloride | >5.0 | < 1 week | nih.govresearchgate.netmdpi.com |
| Glass | >5.0 | < 1 week | nih.govresearchgate.netmdpi.com |
| Stainless-steel | >5.0 | < 1 week | nih.govresearchgate.netmdpi.com |
Innovations in Water Treatment and Flocculation Technologies
Cationic Modification of Cellulose (B213188) Nanocrystals for Coagulation Applications
Cellulose nanocrystals (CNCs) are emerging as a promising renewable material for water treatment applications. Due to their high surface area and modifiable surface chemistry, they can be functionalized to effectively remove contaminants. nih.govmdpi.com The introduction of positive charges onto the surface of CNCs through cationic modification enhances their ability to act as flocculants for negatively charged particles in water, such as microorganisms and some organic matter. semanticscholar.orgmdpi.com
One method to achieve this is by modifying lignocellulosic materials with a mixture containing choline (B1196258) chloride. rsc.orgmdpi.com This process introduces positively charged functional groups, specifically -N(CH₃)₃Cl, onto the cellulose chain. rsc.org These groups are pivotal for the anion exchange capability of the modified material. The modification can be carried out using a heat supply method after impregnating the cellulosic material with a solution of the modifying agents. rsc.orgmdpi.com
Studies on cationically modified CNCs, using other agents to impart a positive charge, have shown that they can achieve flocculation efficiencies greater than 95% for microalgae like Chlorella vulgaris. semanticscholar.org The required dosage of the flocculant is inversely related to the degree of substitution of the cationic groups, highlighting the importance of electrostatic interactions in the flocculation mechanism. semanticscholar.org
Removal Mechanisms of Organic and Inorganic Contaminants from Water
The removal of both organic and inorganic contaminants by cationically modified cellulosic materials is primarily governed by electrostatic interactions and ion exchange. nih.govncsu.edu
Inorganic Contaminants (Anions): Negatively charged inorganic contaminants, such as chromate (B82759) (CrO₄²⁻), nitrate (B79036) (NO₃⁻), and arsenate (H₂AsO₄⁻), are removed from water through an anion exchange mechanism. rsc.orgmdpi.com The positively charged quaternary ammonium groups on the modified cellulose surface attract and bind these anionic species, effectively removing them from the solution. rsc.org Lignocellulosic materials modified with a choline chloride-containing mixture have demonstrated high efficiency in separating these anions, with performance comparable to or even better than some commercial anion exchange resins. researchgate.net
Organic Contaminants: Many organic pollutants, including certain dyes and dissolved organic matter, carry a negative charge. Similar to inorganic anions, these are removed through electrostatic attraction to the cationic surface of the modified cellulose nanocrystals. researchgate.net The adsorption process involves the immobilization of these pollutants on the surface of the modified material. ncsu.edu
Formulation of Deep Eutectic Solvents for Sustainable Chemistry
This compound is a key component in the formulation of Deep Eutectic Solvents (DES), which are considered a new class of green solvents. A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that, at a particular molar ratio, has a melting point significantly lower than that of its individual components. Choline chloride is one of the most commonly used HBAs due to its low cost, biodegradability, and low toxicity.
These solvents are formed through hydrogen bonding interactions between the chloride ion of choline chloride and the HBD. A wide variety of HBDs can be used, including:
Organic Acids: Malonic acid, oxalic acid, levulinic acid, and citric acid. mdpi.com
Alcohols and Polyols: Ethylene (B1197577) glycol and glycerol.
Amides: Urea.
Phenolic Compounds: Phenol, o-cresol, and vanillyl alcohol. mdpi.comresearchgate.net
The choice of HBD and the molar ratio of HBA to HBD have a significant impact on the physicochemical properties of the resulting DES, such as viscosity, density, conductivity, and polarity. mdpi.comrsc.org This tunability allows for the design of DES for specific applications, including as solvents for organic synthesis, in the extraction of aromatic hydrocarbons, and for the dissolution of biomass like cellulose. mdpi.com
Table 2: Examples of Choline Chloride-Based Deep Eutectic Solvents
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Notable Properties/Applications | Reference |
|---|---|---|---|
| Urea | 1:2 | Electrolyte for dye-sensitized solar cells | |
| Ethylene Glycol | 1:2 | Electrolyte for dye-sensitized solar cells | |
| Glycerol | 1:2 | Used in thermodynamic studies with water and methanol (B129727) | |
| Levulinic Acid | - | Extraction of aromatic hydrocarbons from gasoline | |
| Citric Acid | 1:1 | Synthesis and characterization for potential use as a green solvent | |
| Phenol | 1:2 to 1:4 | Studied for physical properties like density and viscosity | mdpi.com |
Application as Clay Control Additives in Industrial Processes
In the oil and gas industry, this compound is widely used as a clay control additive, particularly in drilling, completion, and hydraulic fracturing fluids. Subterranean formations often contain clays (B1170129), such as smectite and illite, which can swell when they come into contact with water-based fluids. This swelling can lead to formation damage, reducing the permeability of the rock and hindering the flow of oil and gas.
The mechanism by which choline chloride stabilizes these clays is through ion exchange. semanticscholar.org The positively charged choline cation [(CH₃)₃N⁺CH₂CH₂OH] replaces the native, swelling-inducing cations (typically sodium, Na⁺) on the clay surface. semanticscholar.org This exchange inhibits the osmotic absorption of water by the clay particles, thus preventing them from swelling and migrating. ncsu.edu
Choline chloride offers several advantages over traditional clay stabilizers like potassium chloride (KCl):
Higher Efficiency: It is reported to be more effective at lower concentrations. ncsu.edu
Environmental Profile: It is considered more environmentally friendly and is readily biodegradable. mdpi.com
Compatibility: It is compatible with various brine solutions and other fracturing fluid components. semanticscholar.orgmdpi.com
Safety: It has lower toxicity compared to some other quaternary ammonium-based stabilizers. mdpi.com
These properties make choline chloride a preferred choice for maintaining wellbore stability and preventing formation damage in water-sensitive reservoirs. semanticscholar.org
Advanced Materials for Sensor Development and Electrocatalysis
This compound, more commonly known as choline chloride (ChCl), has emerged as a critical component in the development of advanced materials, particularly in the fields of sensor technology and electrocatalysis. Its primary role is as a hydrogen bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DESs). mdpi.commdpi.com These DESs, which are mixtures of ChCl with a hydrogen bond donor (HBD) like urea, ethylene glycol, or carboxylic acids, exhibit unique properties such as low vapor pressure, high thermal stability, and tunable conductivity, making them highly suitable for electrochemical applications. mdpi.commdpi.comufc.br
In sensor development, ChCl-based DESs offer a biocompatible medium that can enhance the performance and stability of biosensors. mdpi.comresearchgate.net They facilitate the creation of novel sensing platforms by improving the properties of electrode materials and enabling the solubilization of a wide range of molecules. researchgate.net The versatility of ChCl allows for the formation of various DESs with distinct physical and chemical characteristics, which can be tailored for specific sensing applications. mdpi.com
For electrocatalysis, ChCl-based DESs serve as effective electrolytes for the electrodeposition of metals and alloys. ufc.br These solvents provide a wide potential window and allow for precise control over the composition and morphology of the deposited materials, which act as efficient electrocatalysts for various reactions, including the hydrogen evolution reaction (HER) and CO2 reduction. ufc.brresearchgate.netresearchgate.net The use of DESs can lead to the formation of crystalline electrodeposits with enhanced catalytic activity. ufc.br
Applications in Sensor Technology
Research has demonstrated the successful application of choline chloride-based DESs in creating sensitive and stable sensors. For instance, a DES composed of choline chloride and urea, known as reline, has been used to stabilize gold nanoparticles (AuNPs). mdpi.com The DES acts as a templating agent, facilitating the self-assembly of 5 nm AuNPs in a short-range order, which remain stable with no aging effects. mdpi.com Another choline chloride-based DES, ethaline (formed with ethylene glycol), has been employed as a medium for an aptamer-based biosensor designed for the direct detection of gluten proteins extracted from food samples. mdpi.com
The physical properties of these DESs are critical to their function in sensor applications. The ability to tune properties like viscosity and conductivity by changing the HBD component is a significant advantage. mdpi.com
Table 1: Physical Parameters of Selected Choline Chloride (ChCl)-Based Deep Eutectic Solvents
Data sourced from various studies and compiled for comparative purposes. mdpi.com
| Hydrogen Bond Donor (HBD) | Molar Ratio (ChCl:HBD) | Name | Freezing Point (°C) | Density (g cm⁻³) at 25°C | Viscosity (cP) at 25°C | Conductivity (mS cm⁻¹) at 30°C |
| Urea | 1:2 | Reline | 12 | 1.25 | 750 | 2.9 |
| Ethylene Glycol | 1:2 | Ethaline | -66 | 1.12 | 36 | 7.6 |
| Glycerol | 1:2 | Glyceline | -40 | 1.18 | 376 | 2.1 |
| Malonic Acid | 1:1 | Maline | 10 | 1.26 | 680 | 1.8 |
Advancements in Electrocatalysis
The use of this compound in electrocatalysis is predominantly through its role in DESs as electrolytes for synthesizing catalytic materials. In one study, a DES of choline chloride and ethylene glycol (1ChCl:2EG) was used to produce Zinc (Zn), Cobalt (Co), and Zn-Co alloy coatings. ufc.br These coatings demonstrated significant electrocatalytic activity for the hydrogen evolution reaction (HER) in an alkaline medium. ufc.br The composition of the resulting alloys could be finely controlled by adjusting the molar ratios of the metal salts in the DES. ufc.br
The performance of these electrocatalysts highlights the effectiveness of the DES synthesis route. The Zn3-Co97 coating, for example, showed the most promise for HER. ufc.br
Table 2: Electrocatalytic Performance of Coatings Produced in 1ChCl:2EG DES for Hydrogen Evolution Reaction (HER) in 1 mol L⁻¹ KOH
Data reflects the performance of different metallic coatings on a Copper substrate. ufc.br
| Coating Composition | Tafel Coefficient (mV dec⁻¹) | Exchange Current Density (A cm⁻²) | Overpotential at 10 mA cm⁻² (mV) |
| Unmodified Cu | - | - | - |
| Zn | - | - | - |
| Co | - | - | - |
| Zn96-Co4 | - | 1.45 x 10⁻⁶ | 425 |
| Zn3-Co97 | 108 | 8.57 x 10⁻⁶ | 333 |
Furthermore, the addition of choline chloride directly to aqueous electrolytes has been shown to enhance the electrochemical carbon dioxide reduction reaction (eCO₂RR). On tungsten carbide nanofiber (W₂C NFs) catalysts, increasing the concentration of choline chloride in a 3 M KOH electrolyte led to a significant increase in the partial current density for CO₂ reduction, reaching a maximum of -548.89 mA/cm² with 2 M choline chloride. researchgate.net This enhancement was particularly notable for the production of methane (B114726) (CH₄). researchgate.net
Table 3: Effect of Choline Chloride (CC) Concentration on CO₂RR Partial Current Density on W₂C NFs at -1.05 V vs RHE
Data shows the impact of adding CC to a 3 M KOH electrolyte. researchgate.net
| Choline Chloride (CC) Concentration (M) | CO₂RR Partial Current Density (mA/cm²) | CH₄ Partial Current Density (mA/cm²) |
| 0 | -380.12 | -299.01 |
| 0.01 | -421.56 | -326.84 |
| 0.1 | -460.23 | -354.31 |
| 1 | -502.88 | -383.30 |
| 2 | -548.89 | -421.63 |
Anodic treatment of nickel surfaces in ChCl-based DESs like ethaline and reline has also been found to significantly boost their electrocatalytic activity towards the HER in alkaline solutions. researchgate.net This demonstrates that ChCl-based solvents can be used not only to synthesize but also to modify and improve existing catalytic materials. researchgate.net
Environmental Dynamics and Fate in Academic Investigations
Environmental Distribution and Mobility in Abiotic Compartments
The distribution and movement of (2-Aminoethyl)trimethylazanium chloride in the environment are governed by its interactions with various abiotic components, including water, soil, and sediment.
As a salt, this compound is expected to readily dissociate in aqueous environments into the (2-Aminoethyl)trimethylazanium cation and a chloride anion. Quaternary ammonium (B1175870) compounds, in general, exhibit high water solubility, especially those with shorter alkyl chains. acs.orgca.gov This property facilitates their dispersion in aquatic systems. The permanent positive charge on the nitrogen atom of the cation influences its interaction with other dissolved species and solid phases in the environment. acs.org
A defining characteristic of quaternary ammonium compounds is their strong tendency to sorb to negatively charged particles, which are abundant in soil and sediment. acs.orgresearchgate.netnih.gov This sorption is primarily driven by electrostatic attraction between the positively charged QAC cation and negatively charged sites on clay minerals and organic matter. acs.orgfao.org The extent of sorption is influenced by the properties of both the QAC (such as the length of the alkyl chain) and the soil or sediment (including organic matter content and clay composition). nih.govresearchgate.net For short-chain, water-soluble QACs like this compound, while sorption will occur, their higher water solubility may lead to greater mobility compared to their long-chain counterparts. ca.gov This strong sorption to solids is a critical factor in reducing the concentration of QACs in the water column and limiting their transport. nih.govnih.gov
The transport of this compound in both aquatic and terrestrial environments is significantly attenuated by sorption. researchgate.net In aquatic systems, the compound will partition from the water column to suspended solids and bottom sediments, thereby reducing its mobility. bohrium.comnih.gov In terrestrial environments, its movement through the soil profile is expected to be limited due to adsorption to soil particles. fao.org Consequently, the potential for groundwater contamination is generally considered to be low for this class of compounds, as they are largely retained in the upper soil layers. mdpi.com The primary route of environmental entry is expected to be through wastewater treatment plant effluents and the application of biosolids to land. nih.govbohrium.comnih.gov
Biotransformation and Biodegradation Pathways
The ultimate fate of this compound in the environment is determined by biotic degradation processes, which differ significantly under aerobic and anaerobic conditions.
In contrast to their fate under aerobic conditions, quaternary ammonium compounds are generally found to be resistant to biodegradation in anaerobic environments. bohrium.comnih.govnih.gov Studies have shown that under methanogenic conditions, many QACs are not significantly biodegraded. nih.gov This resistance to anaerobic degradation can lead to the persistence and accumulation of these compounds in anoxic settings such as sediments, deeper soil layers, and anaerobic digesters in wastewater treatment plants. nih.govbohrium.com The lack of anaerobic biotransformation is a key factor in their environmental persistence in these compartments.
Assessment of Factors Influencing Biodegradability (e.g., Structure-Activity Relationships)
The biodegradability of this compound, a quaternary ammonium compound (QAC), is governed by a combination of its molecular structure and prevailing environmental conditions. As a choline (B1196258) analogue, its structure features a permanently charged quaternary ammonium head group, which is a primary determinant of its environmental behavior and interaction with microorganisms.
Structure-Activity Relationships (SAR): The microbial degradation of QACs is significantly influenced by their chemical structure. Key structural features affecting biodegradability include:
Alkyl Chain Length: While this compound does not possess the long alkyl chains typical of surfactant QACs, the principle that molecular size and complexity affect enzymatic attack is relevant. Shorter, less complex molecules are generally more amenable to microbial degradation.
Quaternary Ammonium Group: The positively charged nitrogen atom can influence how the molecule interacts with negatively charged bacterial cell membranes. While this is a key feature of the antimicrobial action of some QACs, it also dictates the initial interactions that can lead to biodegradation.
Functional Groups: The presence of an amino group (-NH2) and the ethyl linkage provides potential sites for enzymatic action, such as deamination or cleavage of the ethyl bridge, initiating the degradation cascade.
For closely related compounds like choline chloride, studies have demonstrated ready biodegradability. For instance, in a Ministry of International Trade and Industry (MITI-I) test, which is an OECD guideline for testing chemical biodegradability, choline chloride achieved 93% degradation within 14 days. This suggests that the core trimethylazanium (B1229207) structure is susceptible to microbial breakdown. The degradation pathway likely involves the enzymatic cleavage of the ethyl group, followed by the metabolism of the resulting ethanolamine (B43304) and trimethylamine (B31210) moieties.
Environmental Factors: Beyond the molecular structure, several environmental parameters can significantly impact the rate and extent of biodegradation. These factors are critical in determining the compound's persistence in various environmental compartments.
Interactive Data Table: Factors Influencing Biodegradability
| Factor | Description | Impact on this compound Biodegradation |
| Microbial Population | Presence of adapted microbial consortia with the necessary enzymatic machinery. | High Impact: Acclimated microbial communities in environments like wastewater treatment plants are more likely to degrade the compound efficiently. |
| Oxygen Availability | Aerobic conditions generally favor more rapid and complete degradation pathways compared to anaerobic conditions. | High Impact: Aerobic environments would likely facilitate faster degradation through oxidative pathways. |
| Temperature | Microbial activity and enzyme kinetics are temperature-dependent, with optimal ranges for degradation. | Medium Impact: Degradation rates will fluctuate with environmental temperature changes, slowing in colder conditions. |
| pH | Affects microbial metabolism and the ionization state of the compound and microbial surfaces. | Medium Impact: Extreme pH values can inhibit microbial activity, thereby reducing the rate of biodegradation. |
| Nutrient Availability | Availability of essential nutrients (e.g., nitrogen, phosphorus) for microbial growth and metabolism. | Low to Medium Impact: As the compound itself contains nitrogen, it may serve as a nutrient source, but a balance of other nutrients is still required for robust microbial activity. |
| Bioavailability | The fraction of the compound that is accessible to microorganisms. Strong adsorption to soil or sediment can reduce bioavailability. | High Impact: The cationic nature of the compound can lead to strong binding with negatively charged particles like clay and organic matter, potentially limiting its availability for microbial degradation. |
Bioaccumulation Potential and Environmental Persistence Evaluation
Bioaccumulation Potential: Bioaccumulation refers to the accumulation of a substance in an organism at a concentration higher than that in the surrounding environment. The octanol-water partition coefficient (Log K_ow_) is a primary indicator of a substance's potential to bioaccumulate. A low Log K_ow_ value suggests a preference for water over fatty tissues, indicating a low bioaccumulation potential.
Choline chloride has a measured Log K_ow_ of -3.77, which is extremely low. This strongly indicates that the compound is highly hydrophilic and will not partition into the fatty tissues of organisms. Consequently, the potential for bioconcentration and bioaccumulation is considered negligible. Given the structural similarity, this compound is also expected to have a very low Log K_ow_ and thus a low propensity for bioaccumulation. Substances with low bioaccumulation potential are less likely to be transferred up the food chain (biomagnification).
Environmental Persistence: Persistence is a measure of the time a substance remains in a particular environment before being broken down by physical, chemical, or biological processes. Key metrics include the degradation half-life (DT50) in various compartments like soil, water, and sediment.
As established, choline chloride is readily biodegradable, with studies showing over 90% degradation in 14 days. This rapid breakdown prevents long-term persistence in aquatic and terrestrial systems. In the atmosphere, model calculations for choline chloride predict rapid degradation by hydroxyl radicals, with a half-life of approximately 6.9 hours.
The cationic nature of this compound suggests it will adsorb strongly to negatively charged surfaces such as soil, sludge, and sediments. This adsorption can reduce its mobility and bioavailability but also means that these environmental compartments can act as sinks. While the compound is expected to be biodegradable, its persistence in soil and sediment will be influenced by the strength of this adsorption and the local microbial activity. However, based on the high biodegradability of its analogue, long-term persistence is not anticipated.
Interactive Data Table: Environmental Fate Properties (based on Choline Chloride analogue)
| Property | Value | Implication for Environmental Fate | Source |
| Log K_ow (Octanol-Water Partition Coefficient) | -3.77 | Very low potential for bioaccumulation. | nih.gov |
| Biodegradation (MITI-I Test) | 93% in 14 days | Readily biodegradable; not expected to be persistent. | nih.gov |
| Atmospheric Half-life (t½) | ~6.9 hours (calculated) | Rapid degradation in the atmosphere. | nih.gov |
| Soil Adsorption Coefficient (Log K_oc_) | 0.37 (calculated) | Low potential for adsorption to organic carbon, but as a cation, will adsorb to negatively charged soil particles. | nih.gov |
| Hydrolysis | Not expected under environmental pH | Stable to hydrolysis due to chemical structure. | nih.gov |
Methodologies for Environmental Monitoring and Trace Detection
Effective environmental monitoring requires sensitive and selective analytical methods to detect and quantify trace levels of contaminants in complex matrices such as water, soil, and sludge. For quaternary ammonium compounds like this compound, the standard and most powerful analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov
Sample Preparation: The initial step involves extracting the target analyte from the environmental sample and cleaning it up to remove interfering substances. Due to the cationic and polar nature of this compound, specific procedures are required:
Extraction: For solid matrices like soil, sludge, or sediment, ultrasonic extraction using an acidified organic solvent (e.g., methanol (B129727) with hydrochloric acid) is effective. researchgate.net The acid helps to displace the positively charged QACs from negatively charged binding sites on the sample matrix.
Purification/Enrichment: Solid-Phase Extraction (SPE) is commonly employed for both aqueous and solid samples. Weak cation-exchange (WCX) cartridges are particularly suitable for selectively retaining QACs while allowing matrix interferences to be washed away. nih.gov The retained compounds are then eluted with a strong solvent for analysis.
Chromatographic Separation: Liquid chromatography is used to separate the target analyte from other compounds in the extract before it enters the mass spectrometer.
Reversed-Phase (RP) Chromatography: C8 or C18 columns are often used for the separation of QACs. nih.gov Ion-pairing agents may be added to the mobile phase to improve the retention and peak shape of these highly polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative and sometimes superior technique for analyzing very polar compounds that show little to no retention on traditional reversed-phase columns.
Detection and Quantification: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity needed for trace detection.
Ionization: Electrospray Ionization (ESI) in positive ion mode is the standard method for ionizing QACs, as they carry a permanent positive charge.
Analysis: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the target compound) is selected and fragmented, and one or more specific product ions are monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing the chance of false positives from matrix components. researchgate.net
The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for any analyte loss during sample preparation and for matrix effects that can suppress or enhance the instrument's signal. nih.gov Using these advanced methodologies, method detection limits (MDLs) for various QACs in environmental matrices can be achieved in the low nanogram-per-gram (ng/g) for solids and nanogram-per-liter (ng/L) for liquids. researchgate.netnih.gov
Future Research Directions and Interdisciplinary Perspectives
Exploration of Novel Synthetic Routes and Derivatization Strategies
Future research will likely focus on optimizing the synthesis of (2-Aminoethyl)trimethylazanium chloride with an emphasis on green chemistry principles. While traditional syntheses are effective, developing novel routes that utilize renewable starting materials, employ biocatalysis, or operate in environmentally benign solvents like water or ethanol-water mixtures represents a significant goal. Strategies similar to the green synthesis of the related compound choline (B1196258) chloride, which uses anion exchange resin catalysts to achieve high yields under mild conditions, could be adapted. Another promising area is the design of synthetic pathways that allow for the production of environmentally degradable quaternary ammonium (B1175870) salts by incorporating cleavable linkages, such as ester or thioether bonds, into the molecular backbone.
Furthermore, the development of new derivatization strategies is crucial for enhancing analytical detection and for creating novel functional molecules. The primary amine group serves as a reactive handle for a multitude of chemical modifications. Future work could involve:
Developing novel derivatization reagents that react specifically with the primary amine to attach chromophores or fluorophores, enabling more sensitive detection in complex biological and environmental matrices.
Exploring reactions that leverage both the amine and the quaternary ammonium group to synthesize new cationic lipids or surfactants with unique self-assembly properties.
Utilizing the amine for conjugation to polymers, surfaces, or biomolecules, creating functional materials with tailored properties.
Integration of Advanced Computational and Experimental Approaches for Deeper Understanding
A deeper, molecular-level understanding of this compound's behavior is essential for designing new applications. The integration of advanced computational modeling with sophisticated experimental techniques provides a powerful paradigm for future research.
Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), have been successfully used to investigate the structural and spectroscopic properties of the related compound choline chloride, especially in the context of deep eutectic solvents. Similar DFT and molecular dynamics (MD) simulations can be applied to this compound to:
Predict its conformational landscape and electronic properties.
Simulate its interactions with water, cell membranes, and nucleic acids.
Elucidate reaction mechanisms for its synthesis and derivatization.
Guide the design of new derivatives with optimized properties for specific applications.
Even more advanced techniques like quantum computing are being explored to describe reaction pathways with high accuracy, which could one day be applied to reactions involving this compound.
Advanced Experimental Techniques: Future studies will rely on a suite of advanced analytical methods to characterize the compound and its derivatives in various media. While traditional methods exist, newer, more sensitive techniques are needed for trace analysis.
| Technique | Abbreviation | Application and Advantages | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography-Tandem Mass Spectrometry | HPLC-MS/MS | Offers high sensitivity and selectivity for quantifying trace amounts in complex matrices like soil, sewage sludge, and foodstuffs. | |
| High-Resolution Mass Spectrometry | HRMS | Required for the detection and quantification of individual quaternary ammonium compounds, providing high mass accuracy. | |
| Pyrolysis-Gas Chromatography | Py-GC | A method for analyzing non-volatile quaternary ammonium compounds by thermally decomposing them (via Hofmann elimination) into analyzable tertiary amines in the GC injector. | |
| Non-Aqueous Capillary Electrophoresis | NACE | An environmentally friendly method that can analyze quaternary ammonium compounds without chromophores via indirect UV detection, avoiding derivatization steps. |
Development of Multifunctional Materials Incorporating this compound
The bifunctional nature of this compound makes it an ideal building block for creating novel multifunctional materials. The primary amine allows for covalent attachment to polymer backbones or surfaces, while the cationic quaternary ammonium group imparts specific functionalities. Future research is directed towards:
Functional Polymers and Hydrogels: Creating new polymers and hydrogels by grafting the compound onto existing polymer backbones (e.g., cellulose (B213188), polyvinyl alcohol) or by synthesizing new monomers derived from it. Research on related cationic monomers has shown that the resulting hydrogels can be highly effective in environmental applications, such as the adsorption of anionic dyes from wastewater.
Surface Modification: Using the compound to modify the surfaces of materials like silica, metal oxides, or medical implants. The primary amine can form covalent bonds with the surface, creating a permanent cationic charge that can, for example, impart antimicrobial properties or alter interfacial phenomena.
Nanocomposites: Incorporating the molecule into nanocomposite materials, such as those based on nanocellulose or clays (B1170129). The cationic nature of the compound can improve the exfoliation and dispersion of nanoparticles and create materials with enhanced mechanical or adsorptive properties.
Expanding Applications in Targeted Drug Delivery and Precision Medicine
The cationic headgroup of this compound is structurally analogous to those found in well-established cationic lipids used for gene therapy. This presents a significant opportunity for future research in nanomedicine.
Novel Cationic Lipids: A key research direction is the synthesis of new families of cationic or ionizable lipids where this compound serves as the hydrophilic headgroup. Its primary amine can be used as an attachment point for various hydrophobic tails (e.g., fatty acids, cholesterol derivatives), allowing for the fine-tuning of the lipid's structure and properties.
Lipid Nanoparticle (LNP) Formulations: These novel lipids could be formulated with helper lipids to form LNPs for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The permanent positive charge of the quaternary ammonium group can facilitate strong complexation with negatively charged nucleic acids and interaction with cell membranes.
Targeted Delivery Systems: The primary amine on the headgroup, if not used for lipid tail attachment, could serve as a conjugation point for targeting ligands (e.g., peptides, antibodies, or small molecules). This would enable the development of actively targeted delivery systems that can selectively deliver their therapeutic payload to specific cells or tissues, a cornerstone of precision medicine.
Sustainable Chemical Processes and Circular Economy Integration
Aligning the production and use of this compound with the principles of sustainability and the circular economy is a critical future direction. This involves a holistic approach to the molecule's life cycle.
Green Production Processes: Research should focus on developing manufacturing processes that minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents. This includes exploring catalytic routes, continuous flow manufacturing, and the use of bio-based feedstocks.
Design for Degradability: A major environmental concern with some quaternary ammonium compounds is their persistence. Future synthetic research could focus on creating derivatives of this compound that contain biodegradable linkages, ensuring they break down into benign components after their intended use.
Circular Applications: Beyond sustainable production, research can explore its role in a circular economy. For example, materials incorporating the compound (as discussed in 9.3) could be designed for the selective recovery and recycling of valuable anionic species from industrial waste streams. The use of renewable, bio-based resources like seaweed polysaccharides in conjunction with quaternary ammonium salts points towards a more circular and sustainable production model.
Addressing Unexplored Interactions in Complex Biological and Environmental Systems
While the compound is used in biological buffers, indicating some level of biocompatibility, a detailed understanding of its interactions within complex systems is lacking. Similarly, its environmental fate and ecotoxicity require more thorough investigation.
Biological Interactions: Future research should move beyond simple cytotoxicity assays to explore the specific molecular mechanisms of the compound's interaction with biological systems. Advanced microscopy and biophysical techniques can be used to study how it interacts with cell membranes, proteins, and other cellular components. Understanding these interactions is crucial for optimizing its use in drug delivery and other biomedical applications.
Environmental Fate and Ecotoxicity: Quaternary ammonium compounds as a class are considered environmental emerging concerns. While read-across data suggests potential biodegradability for related compounds, specific studies on this compound are needed. Future research should rigorously evaluate its biodegradation pathways in soil and aquatic environments, its potential for bioaccumulation, and its chronic toxicity to a range of non-target organisms. This data is essential for conducting comprehensive environmental risk assessments.
Synergistic Research Across Chemistry, Biology, Materials Science, and Environmental Engineering
The full potential of this compound can only be realized through synergistic collaboration across multiple scientific disciplines. The challenges and opportunities associated with this compound are inherently interdisciplinary.
Chemistry & Materials Science: Chemists can design and synthesize novel derivatives and polymerization methods, which materials scientists can then use to construct advanced hydrogels, functionalized surfaces, and nanocomposites.
Materials Science & Biology: The materials developed can be tested by biologists and biomedical researchers for applications ranging from drug and gene delivery to antimicrobial coatings and tissue engineering scaffolds.
Chemistry & Environmental Engineering: As chemists develop greener synthetic routes and biodegradable versions of the compound, environmental engineers can assess their life cycle impact, degradability, and potential for use in remediation technologies, such as water purification.
Biology & Computational Science: Biologists can identify key interactions with cellular components, which computational scientists can then model to provide mechanistic insights and guide the design of next-generation molecules with enhanced efficacy and safety.
This integrated approach, where discoveries in one field inform and accelerate progress in others, will be the cornerstone of future innovation for this compound and its derivatives.
Q & A
Q. How to optimize this compound’s use as a phase-transfer catalyst in biphasic reactions?
- Methodology : Test catalytic efficiency in model reactions (e.g., nucleophilic substitution). Vary concentrations (0.1–10 mol%) and solvents (toluene/water). Monitor kinetics via GC-MS. High interfacial activity (measured by pendant drop tensiometry) correlates with improved yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
